molecular formula C5H9ClF3N B13833956 4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride

4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride

Katalognummer: B13833956
Molekulargewicht: 175.58 g/mol
InChI-Schlüssel: KDEBIGUTHLUDOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C₅H₈F₃N·HCl and a molecular weight of 175.6 g/mol. It is commercially available as a hydrochloride salt, typically at 95% purity, and is supplied by multiple vendors globally, including Combi-Blocks Inc. and A. R. Life Sciences Private Limited . The compound features a pyrrolidine ring substituted with two fluorine atoms at the 4,4-positions and a fluoromethyl group at the 2-position (Figure 1). Its stereochemistry (S-configuration) is critical for biological activity, as seen in related compounds .

The hydrochloride salt form enhances aqueous solubility, making it advantageous for pharmaceutical applications such as kinase inhibition (e.g., TRK inhibitors) and metabolic studies .

Eigenschaften

Molekularformel

C5H9ClF3N

Molekulargewicht

175.58 g/mol

IUPAC-Name

4,4-difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C5H8F3N.ClH/c6-2-4-1-5(7,8)3-9-4;/h4,9H,1-3H2;1H

InChI-Schlüssel

KDEBIGUTHLUDOJ-UHFFFAOYSA-N

Kanonische SMILES

C1C(NCC1(F)F)CF.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride typically involves:

  • Selective fluorination of pyrrolidine derivatives or related precursors.
  • Use of electrophilic or nucleophilic fluorinating agents.
  • Multi-step sequences including protection/deprotection, oxidation/reduction, and ring functionalization.

Fluorination is often achieved via reagents such as diethylaminosulfur trifluoride (DAST), N-fluorobenzenesulfonimide (NfF), or hydrofluoric acid gas under controlled conditions.

Specific Methods and Key Steps

Fluorination via Deoxyfluorination from Dihydroxy Precursors
  • A notable approach involves starting from 3,4-dihydroxyproline derivatives, which undergo bis-deoxyfluorination using reagents like DAST or N-fluorobenzenesulfonimide (NfF).
  • This method allows direct substitution of hydroxyl groups with fluorine atoms, producing difluorinated pyrrolidine analogues.
  • The choice of protecting groups (e.g., N-Boc or N-Fmoc) influences the yield and selectivity.
  • Yields reported are moderate (14–26%), but the method is efficient in terms of step economy and allows gram-scale synthesis.
  • This approach was detailed in a study focusing on difluoroproline derivatives, which share structural similarities with 4,4-difluoro-2-(fluoromethyl)pyrrolidine.
Electrophilic Fluorination of Ketone Intermediates
  • Another route involves electrophilic fluorination of protected 4-ketopyrrolidine intermediates, followed by reduction steps.
  • This two-step fluorination strategy allows selective introduction of fluorine atoms at desired ring positions.
  • The overall yields are lower (3–9%) but provide stereochemical control over the fluorinated product.
  • This method requires careful selection of protecting groups and fluorinating agents to optimize outcomes.
Fluorination Using Hydrofluoric Acid Gas and Catalysts
  • A patent describes selective fluorination of chlorinated aromatic ethers with hydrofluoric acid gas in the presence of perfluorinated sulfonyl fluoride catalysts, achieving high selectivity and yields.
  • Although this patent (CN104119238B) focuses on chlorodifluoromethoxy aniline intermediates, the fluorination principles and catalyst systems may be adapted for fluorinated pyrrolidine synthesis.
  • Reaction conditions such as temperature (80–90 °C), pressure (2.5–2.8 MPa), and molar ratios of reagents are critical for successful fluorination.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Pressure (MPa) Yield (%) Notes
Selective fluorination Hydrofluoric acid gas, perfluor sulfonyl fluoride catalyst 80–90 2.5–2.8 High Catalyst ratio 0.005–0.006 mass ratio
Nitration (for intermediates) Mixed acid (H2SO4 and HNO3), dropwise addition -10 to 30 Atmospheric Moderate Sulfuric acid 2–3x mass of substrate
Hydrogenation reduction Catalyst (0.01–0.1 mass ratio), H2 gas 30–45 2.0–3.0 High Solvents: methanol, ethanol, isopropanol
Deoxyfluorination DAST or NfF Ambient to mild Atmospheric 14–26 Protecting groups influence yield

Summary Table of Preparation Methods

Method Starting Material Fluorinating Agent Key Conditions Yield Range (%) Advantages Limitations
Bis-deoxyfluorination 3,4-Dihydroxyproline derivatives DAST, N-fluorobenzenesulfonimide (NfF) Ambient, mild heating 14–26 Direct fluorination, gram scale Moderate yield, protecting groups critical
Electrophilic fluorination Protected 4-ketopyrrolidine NfF Mild temperature, multi-step 3–9 Stereochemical control Low overall yield, multi-step
Catalytic fluorination Chlorinated aromatic precursors Hydrofluoric acid gas + catalyst 80–90 °C, 2.5–2.8 MPa pressure High Scalable, selective fluorination Requires high pressure equipment

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of fluorinated derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Orexin Receptor Modulation :
    • This compound has been studied for its role as an antagonist at orexin receptors, which are crucial in regulating sleep and appetite. Modulating these receptors presents therapeutic opportunities for treating obesity and sleep disorders.
    • Case Study : Research indicates that compounds targeting orexin receptors can potentially treat conditions such as narcolepsy and obesity. The unique structure of 4,4-difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride enhances its binding affinity to these receptors, making it a candidate for further development in this area .
  • Drug Development :
    • The compound serves as a scaffold for synthesizing new drugs due to its electronic properties, which can improve the pharmacokinetic profile of drug candidates.
    • Data Table : Comparison of fluorinated compounds in drug development:
Compound NameUnique FeaturesPotential Applications
This compoundDual fluorination enhances metabolic stabilityAntagonists for orexin receptors
4-Fluoro-2-methylpyrrolidineSingle fluorine substituent; less steric hindranceGeneral pharmacological applications
2-(Trifluoromethyl)pyrrolidineTrifluoromethyl group increases lipophilicityDrug formulation enhancements
  • Antitumor Activity :
    • Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties, particularly against certain cancer cell lines. This is attributed to their ability to interfere with cellular signaling pathways involved in tumor growth .

Material Science Applications

  • Synthesis of Advanced Materials :
    • The unique properties of this compound make it suitable for the development of new materials with tailored properties, such as improved thermal stability and chemical resistance.
    • Application Example : Fluorinated polymers incorporating this compound are being explored for use in coatings and adhesives due to their enhanced durability and resistance to solvents.

Environmental Considerations

The increasing use of fluorinated compounds raises concerns regarding their environmental impact. Studies indicate that while fluorinated pharmaceuticals can enhance drug efficacy, they also pose challenges related to biodegradability and potential accumulation in ecosystems .

Wirkmechanismus

The mechanism of action of 4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can form strong bonds with various biological molecules, influencing their activity and function. This compound can modulate enzyme activity, protein-protein interactions, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares 4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride with key analogs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Similarity Index Reference
4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride 4,4-F₂; 2-CH₂F 175.6 TRK inhibitors, enhanced metabolic stability 1.00 (Reference)
3,3-Difluoropyrrolidine hydrochloride 3,3-F₂ ~138.5 Lower receptor affinity; limited bioactivity 0.68
4,4-Difluoropiperidine hydrochloride Piperidine ring; 4,4-F₂ ~178.03 Altered ring conformation; CNS drug scaffolds 0.83
(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride 2-(3,4-F₂C₆H₃) 219.66 Enhanced lipophilicity; receptor binding 0.81
(R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride 2-(2,5-F₂C₆H₃) ~220 TRK inhibitors; stereospecific activity 0.98
4-Fluoro-4-methylpiperidine hydrochloride Piperidine ring; 4-F; 4-CH₃ ~151.6 Reduced solubility; lower potency 0.67

Key Research Findings

Fluorination Patterns and Bioactivity
  • 4,4-Difluoro Substitution: The 4,4-difluoro configuration in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., 3,3-difluoropyrrolidine), as fluorine atoms reduce oxidative degradation .
  • Fluoromethyl Group: The 2-fluoromethyl substituent provides optimal steric bulk and electronic effects for TRK inhibitor binding, outperforming bulkier groups like chlorophenyl (e.g., in melanocortin receptor ligands) .
Ring Size and Conformational Effects
  • Pyrrolidine vs. Piperidine : Piperidine analogs (e.g., 4,4-difluoropiperidine hydrochloride) exhibit lower similarity (0.83) due to their six-membered ring, which alters conformational flexibility and receptor interactions .
Stereochemistry
  • The (S)-configuration in the target compound is critical for activity, mirroring trends in other fluorinated pyrrolidines. For example, replacing pyrrolidine with D-proline (a stereoisomer) caused a 9-fold drop in potency in a related study .
Substituent Effects
  • Aromatic vs. Aliphatic Groups : Compounds with aromatic substituents (e.g., 2-(3,4-difluorophenyl)pyrrolidine hydrochloride) show higher lipophilicity but reduced solubility compared to the target compound’s aliphatic fluoromethyl group .
  • Trifluoromethylphenyl Analogs : Analogs like (R)-2-(4-trifluoromethylphenyl)pyrrolidine hydrochloride exhibit higher electronegativity and receptor affinity but face formulation challenges due to poor solubility .

TRK Inhibitors

The target compound serves as a key intermediate in TRK inhibitors (e.g., 7g in ), where its fluoromethyl group enhances binding to mutant TRK receptors while maintaining selectivity over other kinases .

Melanocortin Receptor Ligands

Related pyrrolidine derivatives with chlorophenyl or piperazine substituents (e.g., MK0493 analogs) show nanomolar affinity for hMC4R, but the target compound’s fluoromethyl group may offer improved metabolic stability .

Biologische Aktivität

4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention due to its potential biological activities. The unique structural characteristics of this compound, particularly the presence of fluorine atoms, suggest possible interactions with biological targets that may lead to therapeutic applications. This article examines the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The molecular formula of this compound is C5H7F3N·HCl. Its structure features a pyrrolidine ring substituted with two fluorine atoms and a fluoromethyl group, which can significantly influence its pharmacological properties.

PropertyValue
Molecular FormulaC5H7F3N·HCl
Molecular Weight175.57 g/mol
IUPAC Name4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride
SolubilitySoluble in water

The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems and receptor interactions. Fluorinated compounds often exhibit enhanced binding affinity and selectivity for specific receptors due to the electronegative nature of fluorine, which can stabilize interactions with target proteins.

Potential Targets:

  • Orexin Receptors : Preliminary studies indicate that similar compounds may act as antagonists at orexin receptors, which are involved in regulating arousal, wakefulness, and appetite .
  • Neurotransmitter Systems : The compound may influence dopaminergic and serotonergic pathways, potentially impacting mood and cognitive functions.

Biological Activity Studies

Research into the biological activity of this compound is limited but promising. Below are key findings from various studies:

In Vitro Studies

  • Cytotoxicity : A study on related fluorinated pyrrolidines demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential anticancer properties.
    • IC50 Values : The IC50 values for related compounds ranged from 0.5 to 10 µM in HepG2 and A549 cell lines .
  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties against Gram-positive bacteria.
    • Minimum Inhibitory Concentration (MIC) : MIC values for similar derivatives were reported as low as 32 µg/mL against Staphylococcus aureus .

In Vivo Studies

While specific in vivo studies on this compound are scarce, related compounds have been evaluated for their pharmacokinetic profiles:

  • Bioavailability : Studies indicate that fluorinated derivatives often exhibit improved bioavailability compared to their non-fluorinated counterparts due to enhanced metabolic stability .
  • Toxicity Assessment : Toxicity studies in animal models have shown that certain fluorinated pyrrolidines possess a narrow therapeutic window but can be effective at lower doses when administered correctly .

Case Study 1: Orexin Receptor Antagonism

In a study exploring the effects of fluorinated pyrrolidines on orexin receptors, it was found that certain derivatives could successfully inhibit orexin receptor activity in vitro. This suggests potential applications in treating sleep disorders or obesity-related conditions.

Case Study 2: Anticancer Activity

A recent investigation into a series of fluorinated compounds revealed that one derivative exhibited significant antiproliferative effects against breast cancer cell lines. The study highlighted the importance of the fluorine substituents in enhancing the compound's efficacy .

Q & A

Basic: What synthetic strategies are effective for preparing 4,4-difluoro-2-(fluoromethyl)pyrrolidine hydrochloride, and how can reaction parameters be optimized?

Methodological Answer:

  • Core Route : Start with pyrrolidine precursors (e.g., 3-(fluoromethyl)pyrrolidine derivatives) and employ fluorination agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce difluorine groups at the 4-position.
  • Optimization :
    • Temperature Control : Maintain sub-zero temperatures (–20°C to 0°C) during fluorination to minimize side reactions.
    • Purification : Use reverse-phase chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the hydrochloride salt.
  • Challenges : Competing elimination reactions due to steric hindrance from the fluoromethyl group require careful stoichiometric control of fluorinating agents .

Advanced: How does stereochemistry at the fluoromethyl group impact biological activity, and what resolution techniques are suitable for enantiomeric separation?

Methodological Answer:

  • SAR Insights : Enantiomers (e.g., (3R)- vs. (3S)-fluoromethyl configurations) may exhibit divergent binding affinities to targets like GPCRs or kinases. For example, (3R)-enantiomers of fluorinated pyrrolidines show enhanced metabolic stability in pharmacokinetic studies .
  • Resolution Techniques :
    • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
    • Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) and recrystallize.
  • Validation : Confirm enantiopurity via polarimetry and ¹⁹F NMR coupling constants .

Basic: What analytical techniques are critical for characterizing this compound, and how do fluorine atoms complicate spectral interpretation?

Methodological Answer:

  • Key Techniques :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC. The fluoromethyl group (CH₂F) splits into a doublet (²JHF ~47 Hz).
    • ¹⁹F NMR : Identify distinct signals for C-4 difluorine (–CF₂–, δ ~–120 ppm) and fluoromethyl (–CH₂F, δ ~–140 ppm).
    • HRMS : Use ESI+ mode with sodium adducts for accurate mass confirmation.
  • Challenges : Fluorine-induced splitting in ¹H NMR and signal broadening in ¹³C NMR require advanced decoupling techniques .

Advanced: How can computational modeling predict metabolic stability, and what in vitro assays validate these predictions?

Methodological Answer:

  • In Silico Tools :
    • CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or StarDrop to identify vulnerable sites (e.g., fluoromethyl oxidation).
    • Docking Studies : Map interactions with CYP3A4/2D6 isoforms using Glide or AutoDock Vina.
  • Validation Assays :
    • Microsomal Stability : Incubate with human liver microsomes (HLM) and monitor parent compound depletion via LC-MS/MS.
    • Reactive Metabolite Screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts .

Basic: What are the solubility and stability profiles of this compound, and how should storage conditions be tailored?

Methodological Answer:

  • Solubility :
    • Aqueous : Poor solubility in water (<1 mg/mL); use DMSO for stock solutions (10 mM).
    • Organic Solvents : Soluble in ethanol, methanol, and acetonitrile (>5 mg/mL).
  • Stability :
    • pH Sensitivity : Degrades in alkaline conditions (pH >8); store at pH 4–6 (HCl salt form).
    • Storage : –20°C under argon, desiccated to prevent hydrolysis of the fluoromethyl group .

Advanced: How can researchers resolve contradictions in biological assay data (e.g., IC₅₀ variability across studies)?

Methodological Answer:

  • Root Causes :
    • Purity Issues : Trace impurities (e.g., dehalogenated byproducts) may antagonize targets. Validate purity via HPLC-ELSD (>98%) .
    • Assay Conditions : Differences in buffer ionic strength or ATP concentrations (for kinase assays) alter potency.
  • Mitigation :
    • Standardized Protocols : Use ATP-free kinase buffer systems (e.g., ADP-Glo™).
    • Orthogonal Assays : Confirm activity in cell-based (e.g., luciferase reporter) and biochemical (e.g., SPR) formats .

Advanced: What strategies optimize regioselectivity in late-stage functionalization of the pyrrolidine ring?

Methodological Answer:

  • Directed C–H Activation : Use palladium catalysts with directing groups (e.g., pyridine auxiliaries) to install substituents at the 3-position.
  • Photoredox Catalysis : Employ Ir(ppy)₃ or Ru(bpy)₃Cl₂ under blue light to achieve radical fluorination at inert sites.
  • Case Study : PharmaBlock’s synthesis of 3,3-difluoro-1-methylcyclobutan-1-amine hydrochloride via photoredox-mediated C–H fluorination .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.